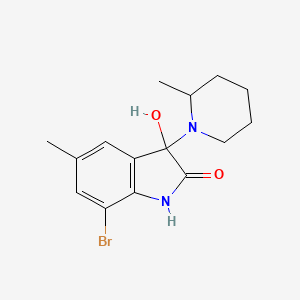
7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
7-bromo-3-hydroxy-5-methyl-3-(2-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H19BrN2O2 and its molecular weight is 339.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.06299 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Development for Alzheimer's Disease Treatment
Optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists led to the identification of a clinical candidate for the potential treatment of cognitive disorders, showcasing high affinity and selectivity over a wide range of targets. This compound demonstrates significant promise in preclinical efficacy for Alzheimer's disease, highlighted by its ability to produce synergistic effects in combination with other treatments, indicating a potential pathway for improved therapeutic strategies in cognitive impairment conditions (Nirogi et al., 2017).
CARM1 Inhibition for Cancer Therapy
Research into coactivator-associated arginine methyltransferase 1 (CARM1) as a valuable target for hormone-dependent tumors, such as prostate and breast cancers, has identified novel compounds as high and selective CARM1 inhibitors. These findings represent an important step toward developing new therapeutic options for treating hormone-dependent malignancies, offering a foundational approach for the synthesis of compounds with potential anticancer properties (Cheng et al., 2011).
Photolabile Protecting Group for Aldehydes and Ketones
The use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions represents an innovative approach in the field of organic chemistry. This technique facilitates the controlled release of compounds, which could have implications for targeted drug delivery and the development of photoresponsive materials (Lu et al., 2003).
Synthesis of Aza-C-Disaccharides
The synthesis of aza-C-disaccharides, a novel class of glycomimetic compounds, involves the use of vinyl bromide as a common intermediate. This research contributes to the understanding of glycosidase enzyme inhibition and offers insights into the development of antiviral compounds, potentially opening new avenues for therapeutic intervention against diseases like HIV (Johns et al., 1997).
Propiedades
IUPAC Name |
7-bromo-3-hydroxy-5-methyl-3-(2-methylpiperidin-1-yl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-9-7-11-13(12(16)8-9)17-14(19)15(11,20)18-6-4-3-5-10(18)2/h7-8,10,20H,3-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHVBSNOQSCAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2(C3=C(C(=CC(=C3)C)Br)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001371.png)
![[4-(2-bromo-4-chlorophenoxy)butyl]butylamine oxalate](/img/structure/B4001377.png)
![methyl 2-[[2-[[2-(1-phenylethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate](/img/structure/B4001379.png)
![[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]tert-butylamine oxalate](/img/structure/B4001382.png)
![N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001394.png)

![N'-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001408.png)
![N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4001425.png)
![N-[3-(4-bromo-2-chlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001432.png)

![N-(4-bromophenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4001454.png)
![methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4001457.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4001471.png)
